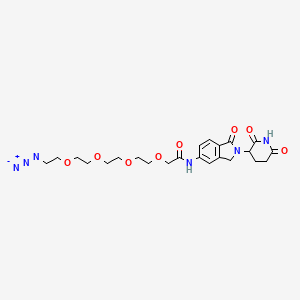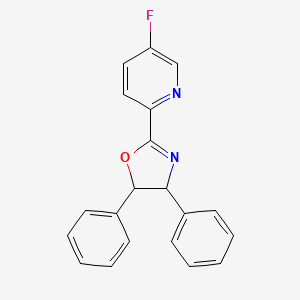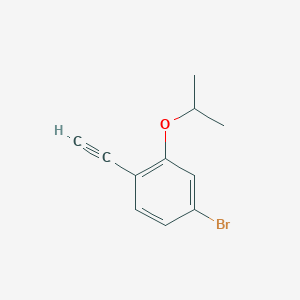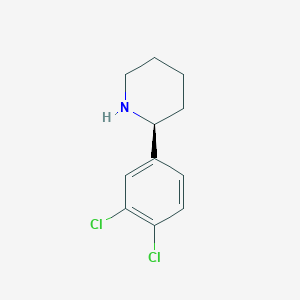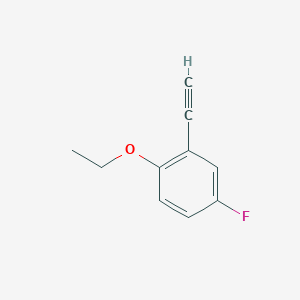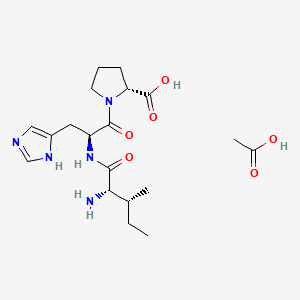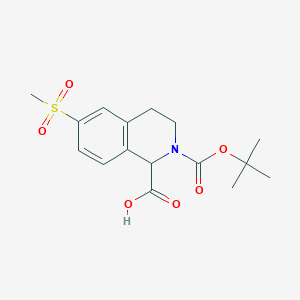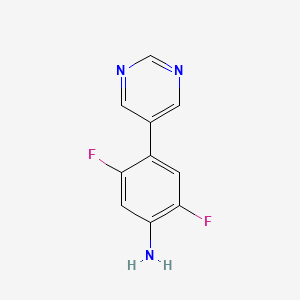
2,5-Difluoro-4-(pyrimidin-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a fluorinated aromatic amine with a pyrimidine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a pyrimidine moiety. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with a pyrimidine precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available fluorinated aromatic compounds. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization reactions to introduce the pyrimidine ring .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoroaniline: Lacks the pyrimidine ring but shares the fluorinated aromatic structure.
4-(Pyrimidin-5-yl)aniline: Contains the pyrimidine ring but lacks fluorine atoms.
Uniqueness
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is unique due to the combination of fluorine atoms and a pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H7F2N3 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2,5-difluoro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H7F2N3/c11-8-2-10(13)9(12)1-7(8)6-3-14-5-15-4-6/h1-5H,13H2 |
Clave InChI |
LTOKWQWJNJFIMT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)N)F)C2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)

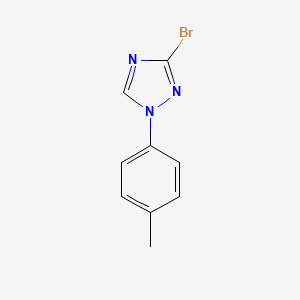
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
